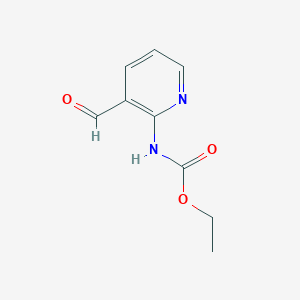

Ethyl 3-formylpyridin-2-ylcarbamate

Description

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

ethyl N-(3-formylpyridin-2-yl)carbamate |

InChI |

InChI=1S/C9H10N2O3/c1-2-14-9(13)11-8-7(6-12)4-3-5-10-8/h3-6H,2H2,1H3,(H,10,11,13) |

InChI Key |

HXDDLSOJLAVVJI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=CC=N1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between Ethyl 3-formylpyridin-2-ylcarbamate and related pyridine-carbamate derivatives:

| Compound Name | Substituents (Pyridine Ring) | Molecular Formula | Molecular Weight (g/mol) | Notable Functional Groups |

|---|---|---|---|---|

| This compound (Target) | 3-CHO, 2-OCONH₂ | C₉H₁₀N₂O₃ | 194.19 | Formyl, carbamate |

| Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate | 6-F, 3-I, 2-OCONH₂ | C₈H₈FIN₂O₂ | 326.06 | Halogens (F, I), carbamate |

| tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate | 3-F, 2-CH₂OCONH(t-Bu) | C₁₁H₁₅FN₂O₂ | 242.25 | Fluorine, tert-butyl carbamate |

| Ethyl N-[3-(N,N-dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate | 3-SO₂N(CH₃)₂, 2-OCONH₂ | C₁₁H₁₅N₃O₅S | 301.32 | Sulfonyl, dimethylcarbamoyl, carbamate |

Key Observations :

- Halogen vs. Formyl Substituents : The presence of fluorine or iodine in and introduces steric and electronic effects distinct from the formyl group. Halogens increase electronegativity and may enhance stability, whereas the formyl group offers reactivity for further functionalization .

- The sulfonyl-carbamoyl group in introduces strong hydrogen-bonding capacity, as evidenced by its monoclinic crystal structure with hydrogen-bonded networks .

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data

Insights :

- The monoclinic crystal system of ’s compound suggests stable packing via hydrogen bonds (O-H···O and N-H···O interactions), which could enhance thermal stability .

- Halogenated derivatives () may exhibit lower solubility in polar solvents due to iodine’s hydrophobic character .

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-formylpyridin-2-ylcarbamate?

Methodological Answer:

this compound is synthesized via carbamate formation, typically involving the reaction of a substituted pyridine precursor (e.g., 3-formylpyridin-2-amine) with ethyl chloroformate or an isocyanate derivative. Key steps include:

- Reagent Selection : Use of ethyl chloroformate in anhydrous conditions with a base like triethylamine to neutralize HCl byproducts .

- Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.